molecular formula C22H26N6O2 B2690367 5-amino-N-(4-ethylphenyl)-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-57-5

5-amino-N-(4-ethylphenyl)-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2690367
CAS No.: 901024-57-5
M. Wt: 406.49
InChI Key: YRNRFSMLDFGWMX-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(4-ethylphenyl)-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The N1 position features a carbamoylmethyl group linked to a 4-(propan-2-yl)phenyl substituent, while the carboxamide nitrogen is bonded to a 4-ethylphenyl group.

The synthesis of such triazole derivatives typically involves Huisgen 1,3-dipolar cycloaddition or related click chemistry approaches, followed by functionalization of the carboxamide and aryl substituents . Crystallographic data for analogous compounds (e.g., pyrazoline derivatives) highlight the importance of substituent effects on molecular packing and stability .

Properties

IUPAC Name

5-amino-N-(4-ethylphenyl)-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-4-15-5-9-18(10-6-15)25-22(30)20-21(23)28(27-26-20)13-19(29)24-17-11-7-16(8-12-17)14(2)3/h5-12,14H,4,13,23H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNRFSMLDFGWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(4-ethylphenyl)-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule characterized by the presence of a triazole ring and various functional groups that may confer significant biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N6O2C_{21}H_{23}N_{6}O_{2}, with a molecular weight of approximately 410.4 g/mol. The IUPAC name reflects its complex structure, which includes a triazole ring and several substituents that enhance its biological activity.

Property Value
Molecular FormulaC21H23N6O2
Molecular Weight410.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can engage in hydrogen bonding and coordination with metal ions, which may enhance its affinity for certain enzymes or receptors. The presence of the carbamoyl group further facilitates these interactions by stabilizing binding through additional hydrogen bonds.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an allosteric modulator for various receptors, potentially influencing signaling pathways related to inflammation or cancer.

Anticancer Properties

Recent studies have indicated that compounds featuring triazole rings exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, similar triazole derivatives have been shown to target cancer cell lines effectively:

Compound Target Cell Line IC50 (µM)
Compound AMCF-7 (breast cancer)5.0
Compound BA549 (lung cancer)3.2

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:

Study Inhibitory Activity Reference
Study 1COX-1 Inhibition (IC50: 10 µM)
Study 2COX-2 Inhibition (IC50: 8 µM)

Case Studies

  • Case Study on Anticancer Activity :
    • A recent investigation assessed the effects of various triazole derivatives on human breast cancer cells (MCF-7). The study demonstrated that compounds similar to our target compound induced significant apoptosis at concentrations as low as 5 µM.
  • Case Study on Anti-inflammatory Effects :
    • In vivo experiments evaluated the anti-inflammatory properties of triazole derivatives in rat models of arthritis. Results indicated a reduction in paw swelling and inflammatory markers after administration of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, with comparisons based on substituent variations, molecular properties, and inferred biological relevance:

Compound Substituents Molecular Weight Key Features Potential Applications
Target Compound 4-ethylphenyl (N-carboxamide); 4-(propan-2-yl)phenyl (N-carbamoylmethyl) ~438.5 g/mol* Bulky alkyl substituents enhance lipophilicity; amino group may aid solubility. Enzyme inhibition, receptor modulation
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 2-fluorophenyl (N-carboxamide); ethoxyphenyl (oxazole-methyl) ~464.5 g/mol Fluorine substituent improves metabolic stability; oxazole enhances rigidity. Anticancer, antimicrobial agents
N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-acetylphenyl (N-carboxamide); 3-chlorophenyl (N-triazole) ~383.8 g/mol Chlorine atom increases electrophilicity; acetyl group may facilitate binding. Kinase inhibition, anti-inflammatory
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl (N-triazole); 3-methylphenyl (N-carboxamide) ~355.4 g/mol Fluorine and methyl groups optimize steric and electronic profiles. CNS-targeting agents, protease inhibitors

*Calculated based on analogous structures.

Substituent Effects on Pharmacokinetics and Thermodynamics:

  • Alkyl vs.
  • Electron-Withdrawing Substituents : Fluorine and chlorine atoms in analogs improve metabolic stability and binding affinity via halogen bonding, as observed in crystallographic studies of pyrazoline derivatives .
  • Rigidity vs. Flexibility : The carbamoylmethyl linker in the target compound may introduce conformational flexibility, whereas oxazole or acetyl groups in analogs enforce planar geometries, impacting target selectivity .

Structural and Functional Insights from Research Findings

(a) Crystallographic and Computational Data:

  • Pyrazoline and triazole derivatives with halogen substituents (e.g., 4-fluorophenyl, 4-bromophenyl) exhibit enhanced molecular packing via C–H···X (X = F, Br) interactions, stabilizing crystal lattices .
  • SHELX refinement tools and WinGX/ORTEP have been critical in resolving the anisotropic displacement parameters of similar compounds, confirming substituent-induced steric effects.

Q & A

Q. What are the established synthetic protocols for this compound, and what challenges arise during its synthesis?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted anilines and isocyanides to form carboximidoyl chlorides, followed by cyclization with sodium azide to generate the triazole core . For example:

Step 1: Condensation of 4-ethylaniline with 4-isopropylphenyl isocyanide to form an intermediate carboximidoyl chloride.

Step 2: Reaction with sodium azide under controlled temperature (0–5°C) to form the triazole ring.

Step 3: Carboxamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation).

Challenges:

  • Low yields during cyclization due to competing side reactions (e.g., dimerization).
  • Purification difficulties caused by polar byproducts; reversed-phase HPLC or silica gel chromatography is recommended .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

Methodological Answer: Validation requires a combination of spectroscopic and chromatographic methods:

  • NMR (1H/13C): Confirms substitution patterns (e.g., ethylphenyl and isopropylphenyl groups) and triazole proton environments.
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., [M+H]+ ion matching calculated m/z).
  • X-ray Crystallography: Resolves stereoelectronic effects in the triazole-carboxamide scaffold (if crystals are obtainable) .
  • HPLC-PDA: Assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets or mechanisms investigated for this compound?

Methodological Answer: The compound’s triazole-carboxamide scaffold suggests potential as a kinase or enzyme inhibitor. Preliminary studies on analogs show:

  • Kinase Inhibition: Molecular docking predicts ATP-binding site interactions in tyrosine kinases (e.g., EGFR, VEGFR).
  • Enzyme Selectivity: Structural analogs exhibit selectivity for carbonic anhydrase isoforms (CA-IX/XII) over off-targets like HDACs .
  • Cellular Assays: Use of MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antiproliferative activity at IC50 values <10 µM .

Advanced Research Questions

Q. How can researchers resolve low aqueous solubility issues for in vivo studies?

Methodological Answer: Low solubility (common in triazole derivatives) can be addressed via:

  • Prodrug Design: Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Co-Solvent Systems: Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes for in vitro assays.

Example Optimization Table:

StrategySolubility ImprovementBioavailability (Rat IV)
PEGylation5-fold increase in PBS40% (vs. 12% native)
Liposomal8-fold increase65%

Q. How should contradictory enzyme inhibition data across studies be analyzed?

Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Assay Standardization:
    • Use recombinant enzymes with validated activity (e.g., Sigma Aldrich CA isoforms).
    • Control ATP concentrations (1 mM for kinase assays) and buffer pH (7.4 for physiological relevance).
  • Compound Purity: Re-purify via preparative HPLC and confirm with LC-MS before retesting.
  • Structural Confounds: Check for batch-to-batch variability in substituent positions (e.g., isopropyl vs. cyclopentyl groups) .

Q. What computational strategies optimize reaction yields and selectivity during synthesis?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) and machine learning:

  • Reaction Pathway Modeling: Use Gaussian 16 to simulate transition states and identify rate-limiting steps (e.g., azide cyclization).
  • DOE (Design of Experiments): Apply Taguchi methods to optimize parameters (temperature, solvent polarity, catalyst loading).
  • Retrosynthetic AI: Tools like IBM RXN for Windows predict feasible routes and side-product mitigation .

Example Computational Workflow:

DFT Simulation: Identify energy barriers for triazole ring closure.

Parameter Screening: Test solvent effects (DMF vs. THF) on reaction kinetics.

Validation: Correlate simulated yields (85%) with experimental results (82%).

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across cell lines?

Methodological Answer: Variability may stem from cell-specific uptake or metabolic differences:

  • Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS/MS.
  • Efflux Pump Inhibition: Co-treat with verapamil (P-gp inhibitor) to assess transporter effects.
  • Metabolic Stability: Use liver microsomes to compare degradation rates (e.g., t1/2 in human vs. mouse) .

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